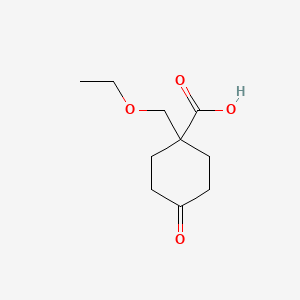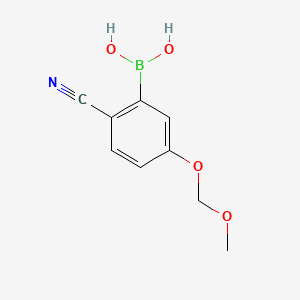
1-(Ethoxymethyl)-4-oxocyclohexane-1-carboxylicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Ethoxymethyl)-4-oxocyclohexane-1-carboxylicacid is an organic compound with a unique structure that includes an ethoxymethyl group attached to a cyclohexane ring, which also contains a ketone and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Ethoxymethyl)-4-oxocyclohexane-1-carboxylicacid typically involves the following steps:
Formation of the Ethoxymethyl Group: This can be achieved by reacting an appropriate alcohol with an alkyl halide in the presence of a base.
Cyclohexane Ring Formation: The cyclohexane ring can be synthesized through a Diels-Alder reaction or other cyclization methods.
Introduction of Functional Groups: The ketone and carboxylic acid groups can be introduced through oxidation reactions using reagents such as potassium permanganate or chromium trioxide.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1-(Ethoxymethyl)-4-oxocyclohexane-1-carboxylicacid undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form alcohols using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The ethoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, bases like sodium hydroxide.
Major Products:
Oxidation: Formation of dicarboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted cyclohexane derivatives.
Scientific Research Applications
1-(Ethoxymethyl)-4-oxocyclohexane-1-carboxylicacid has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the study of enzyme-catalyzed reactions involving ketones and carboxylic acids.
Medicine: Investigated for its potential as a building block in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(Ethoxymethyl)-4-oxocyclohexane-1-carboxylicacid involves its interaction with various molecular targets:
Molecular Targets: Enzymes that catalyze oxidation and reduction reactions.
Pathways Involved: The compound can participate in metabolic pathways involving the conversion of ketones to alcohols or carboxylic acids.
Similar Compounds:
2-Bromo-1-(ethoxymethyl)-1H-imidazole: Similar in structure due to the presence of an ethoxymethyl group.
2-(Methoxymethyl)-1H-imidazole-4-carbaldehyde: Contains a methoxymethyl group instead of an ethoxymethyl group.
Uniqueness: this compound is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.
Properties
| 2792217-18-4 | |
Molecular Formula |
C10H16O4 |
Molecular Weight |
200.23 g/mol |
IUPAC Name |
1-(ethoxymethyl)-4-oxocyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C10H16O4/c1-2-14-7-10(9(12)13)5-3-8(11)4-6-10/h2-7H2,1H3,(H,12,13) |
InChI Key |
HUBMCOONEDZMOD-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC1(CCC(=O)CC1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![cyanomethyl(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-[4-(2-chloroacetamido)phenyl]propanoate](/img/structure/B13608407.png)
![5-[3-(Benzyloxy)phenyl]-1,3-oxazolidin-2-one](/img/structure/B13608419.png)

